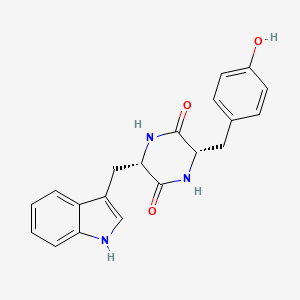

Cyclo(-Trp-Tyr)

説明

Structure

3D Structure

特性

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDMXAAEAVGGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875215 | |

| Record name | 25Piperazinedione, indole derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20829-53-2 | |

| Record name | 25Piperazinedione, indole derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(-Trp-Tyr): A Technical Guide to its Natural Occurrence and Isolation from Marine Fungi

Introduction: The Significance of Cyclo(-Trp-Tyr) in Drug Discovery

Cyclo(-Trp-Tyr), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, has emerged as a molecule of significant interest within the pharmaceutical and biochemical research communities.[1] Composed of tryptophan and tyrosine residues, its rigid, constrained cyclic structure confers notable stability against enzymatic degradation compared to linear peptides, making it an attractive scaffold for drug development.[2] Marine organisms, particularly fungi, have been identified as a prolific source of diverse and bioactive diketopiperazines.[3] These microorganisms thrive in unique and competitive environments, which drives the evolution of complex metabolic pathways that produce a plethora of novel secondary metabolites.[4] This guide provides an in-depth technical overview of the natural occurrence of Cyclo(-Trp-Tyr) in marine-derived fungi and presents a comprehensive, field-proven methodology for its isolation, purification, and characterization.

Part 1: Natural Occurrence of Cyclo(-Trp-Tyr) in Marine Fungi

Marine fungi are a treasure trove of novel natural products, with many species demonstrating the ability to produce a wide array of bioactive secondary metabolites, including cyclic peptides.[5][6][7] The production of these compounds is often a response to the harsh and competitive marine environment, characterized by high salinity, pressure, and microbial competition.[8] Fungi from the genera Aspergillus and Penicillium are particularly well-documented producers of diketopiperazines.[8][9]

Cyclo(-Trp-Tyr) has been identified as a metabolite in various fungal strains, often isolated from marine invertebrates like sponges or from marine sediments.[10] Sponges, being filter feeders, harbor a dense and diverse microbial community, and sponge-associated fungi are a particularly rich source of novel natural products.[10]

Documented Fungal Sources

While the literature extensively covers diketopiperazines from marine fungi, specific documentation for Cyclo(-Trp-Tyr) is more focused. A review of fungal cyclodipeptides notes its isolation from Aspergillus oryzae, a terrestrial fungus, but highlights that marine-derived fungi are an increasingly important source for novel DKPs.[9] The discovery of related tryptophan-containing DKPs from marine-derived fungi like Aspergillus versicolor, Penicillium chrysogenum, and Exserohilum sp. suggests a high probability of finding Cyclo(-Trp-Tyr) in other, yet-unexplored marine fungal strains.[4][10][11]

| Cyclic Dipeptide | Producing Organism (Marine Context) | Source of Isolation | Noteworthy Biological Activity | Reference |

| Cyclo(L-Trp-L-Phe) | Aspergillus versicolor strain TS08 | Sponge (Holoxea sp.) | Plant growth regulation, moderate cytotoxicity | [10] |

| Cyclo(L-Tyr-L-Pro) | Penicillium chrysogenum DXY-1 | Marine Fungus | Anti-quorum sensing activity | [11] |

| Various Diketopiperazines | Exserohilum sp. M1-6 | Marine-derived Fungus | Pro-angiogenic activity | [4] |

| Indole-Diketopiperazines | Penicillium brasilianum HBU-136 | Marine-derived Fungus | Cytotoxic activity | [12] |

| Indolyl Diketopiperazines | Aspergillus versicolor DY180635 | Endophyte from sea crab | Potential anti-SARS-CoV-2 activity (virtual screen) | [8] |

This table illustrates the diversity of bioactive diketopiperazines isolated from marine fungi, highlighting the potential for discovering Cyclo(-Trp-Tyr) from similar sources.

Part 2: A Validated Workflow for Isolation and Purification

The successful isolation of Cyclo(-Trp-Tyr) from a marine fungal culture is a multi-step process that requires careful optimization at each stage. The causality behind each step is critical for maximizing yield and purity. This section outlines a robust, self-validating protocol derived from established methodologies for isolating cyclic dipeptides from microbial fermentations.[2][5][13]

Step-by-Step Experimental Protocol

1. Fungal Cultivation (Upstream)

The objective of this stage is to maximize the biomass and secondary metabolite production of the target marine fungus.

-

Rationale: The choice of culture medium and conditions is paramount. Nutrient composition, pH, temperature, and aeration directly influence the fungal metabolic pathways, including those governed by nonribosomal peptide synthetases (NRPSs) responsible for diketopiperazine synthesis.[3] Solid-state fermentation on rice medium is often effective for fungi, as it can mimic natural growth conditions and induce the expression of biosynthetic gene clusters not activated in liquid culture.[14]

-

Protocol:

-

Prepare the solid rice medium: Autoclave 100g of rice and 120 mL of sterile seawater in 1L Erlenmeyer flasks.[14]

-

Inoculate each flask with an agar plug of a mature culture of the marine-derived fungus (e.g., Aspergillus sp.).

-

Incubate the flasks under static conditions at room temperature (approx. 25-28°C) for 21-30 days.

-

2. Extraction (Downstream)

This step aims to efficiently extract the secondary metabolites, including Cyclo(-Trp-Tyr), from the fungal biomass and medium.

-

Rationale: Ethyl acetate is a solvent of intermediate polarity, making it ideal for extracting Cyclo(-Trp-Tyr) and other diketopiperazines from the aqueous/solid culture. It effectively partitions the target compounds while leaving behind highly polar substances (sugars, salts) and non-polar lipids.

-

Protocol:

-

Following incubation, macerate the entire rice culture from each flask.

-

Add 500 mL of ethyl acetate (EtOAc) to each flask and let it soak for 24 hours.

-

Filter the mixture to separate the solvent from the solid residue. Repeat the extraction process three times to ensure complete recovery.

-

Combine the EtOAc extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

3. Purification Cascade

This multi-stage process separates the target compound from the complex mixture of the crude extract.

-

Rationale: A multi-modal chromatographic approach is necessary. Normal-phase chromatography (Silica Gel) provides an initial, coarse separation based on polarity. This is followed by high-resolution reverse-phase HPLC, which separates compounds based on hydrophobicity, providing the fine separation required to achieve high purity.

-

Protocol:

-

Silica Gel Column Chromatography:

-

Dry the crude extract onto a small amount of silica gel.

-

Load the dried extract onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate to methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC-MS to identify those containing the compound with the expected mass of Cyclo(-Trp-Tyr).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the target compound and concentrate them.

-

Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

-

Inject the sample onto a preparative reverse-phase C18 HPLC column.

-

Elute with an isocratic or gradient mobile phase of methanol and water (or acetonitrile and water). The exact conditions must be optimized based on analytical HPLC runs.

-

Monitor the elution profile with a UV detector (tryptophan and tyrosine have strong absorbance around 280 nm) and collect the peak corresponding to Cyclo(-Trp-Tyr).

-

Self-Validation: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm its purity (>95%).

-

-

Part 3: Structural Elucidation and Characterization

Final confirmation of the isolated compound's identity as Cyclo(-Trp-Tyr) requires spectroscopic analysis.

-

High-Resolution Mass Spectrometry (HR-MS): This technique provides the exact molecular weight of the compound, allowing for the determination of its elemental formula (C₂₀H₁₉N₃O₃). This is a primary and critical step in identification.[7][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the molecule's carbon-hydrogen framework.[16][17] The distinct chemical shifts and coupling patterns of the aromatic protons from the tryptophan and tyrosine residues, along with the alpha-protons of the peptide backbone, provide definitive structural confirmation.

Conclusion and Future Perspectives

Marine fungi represent a vast, largely untapped resource for the discovery of novel, bioactive natural products.[6] The diketopiperazine Cyclo(-Trp-Tyr) stands out as a promising scaffold for drug development due to its inherent stability and biological relevance.[1][2] The methodologies detailed in this guide provide a robust framework for the successful isolation and characterization of this and other cyclic peptides from marine fungal sources. As advances in genomic and transcriptomic techniques continue, it will become easier to identify the biosynthetic gene clusters responsible for producing these compounds, potentially enabling synthetic biology approaches for enhanced production and the generation of novel analogs.[18] The continued exploration of marine microbial diversity is crucial for uncovering new therapeutic agents to address pressing global health challenges.

References

-

Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. VNU University of Science. Available at: [Link]

-

Biological active metabolite cyclo (L-Trp-L-Phe) produced by South China Sea sponge Holoxea sp. associated fungus Aspergillus versicolor strain TS08. PubMed. Available at: [Link]

-

Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains. PubMed Central. Available at: [Link]

-

Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products. PubMed. Available at: [Link]

-

A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity. ACS Omega. Available at: [Link]

-

A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase. Physical Chemistry Chemical Physics. Available at: [Link]

-

Cyclo-(TRP-PHE) diketopiperazines from the endophytic fungus Aspergillus versicolor isolated from Piper aduncum. ResearchGate. Available at: [Link]

-

Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources. MDPI. Available at: [Link]

-

Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical anion. RSC Publishing. Available at: [Link]

-

Marine fungi: A treasure trove of novel natural products and for biological discovery. National Institutes of Health (NIH). Available at: [Link]

-

A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance. PubMed Central. Available at: [Link]

-

Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode. PubMed. Available at: [Link]

-

Cyclodepsipeptides: Isolation from Endophytic Fungi of Sarcophyton ehrenbergi and Verification of Their Larvicidal Activity via In-Vitro and In-Silico Studies. MDPI. Available at: [Link]

-

Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. PubMed Central. Available at: [Link]

-

Full article: Diketopiperazines from marine-derived Exserohilum sp. M1-6. Taylor & Francis Online. Available at: [Link]

-

Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. PubMed Central. Available at: [Link]

-

(PDF) Diketopiperazines from Marine Organisms. ResearchGate. Available at: [Link]

-

Discovery of Bioactive Indole-Diketopiperazines from the Marine-Derived Fungus Penicillium brasilianum Aided by Genomic Information. PubMed Central. Available at: [Link]

-

Bioactive Indolyl Diketopiperazines from the Marine Derived Endophytic Aspergillus versicolor DY180635. MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Marine fungi: A treasure trove of novel natural products and for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological active metabolite cyclo (L-Trp-L-Phe) produced by South China Sea sponge Holoxea sp. associated fungus Aspergillus versicolor strain TS08 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Bioactive Indole-Diketopiperazines from the Marine-Derived Fungus Penicillium brasilianum Aided by Genomic Information - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Biosynthesis and Engineering of Cyclo(L-Trp-L-Tyr) in Streptomyces: A Technical Guide

Executive Summary

Cyclo(L-Trp-L-Tyr), a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) family, represents a privileged scaffold in medicinal chemistry due to its high structural rigidity, resistance to proteolysis, and ability to cross the blood-brain barrier. While historically associated with non-ribosomal peptide synthetases (NRPSs), the discovery of Cyclodipeptide Synthases (CDPSs) has revolutionized our understanding of its biosynthesis.

This guide details the CDPS-dependent biosynthetic pathway of Cyclo(L-Trp-L-Tyr) in Streptomyces, providing a validated experimental framework for its heterologous expression, purification, and structural characterization.

Part 1: The Enzymatic Core – CDPS Mechanism

Unlike NRPSs, which require ATP and large multi-modular enzymes, CDPSs are small (~25 kDa) enzymes that hijack the primary metabolic machinery. They utilize aminoacyl-tRNAs (aa-tRNAs) directly as substrates to form peptide bonds.

The "Ping-Pong" Catalytic Cycle

The biosynthesis of Cyclo(L-Trp-L-Tyr) proceeds via a sequential ping-pong mechanism involving two distinct aa-tRNA substrates.

-

Acyl-Enzyme Formation: The enzyme binds the first substrate (e.g., L-Tyr-tRNA^Tyr). The aminoacyl moiety is transferred to a conserved serine residue in the catalytic pocket, forming an aminoacyl-enzyme intermediate.

-

Peptide Bond Formation: The second substrate (L-Trp-tRNA^Trp) binds. The amino group of the tryptophanyl moiety attacks the ester bond of the intermediate, forming a dipeptidyl-enzyme intermediate (Trp-Tyr-Enzyme).

-

Cyclization: An intramolecular nucleophilic attack occurs—the free amino group of the dipeptide attacks the ester linkage connecting the peptide to the enzyme, releasing the cyclic product Cyclo(L-Trp-L-Tyr) and regenerating the free enzyme.

Specificity Determinants (P1 and P2 Pockets)

CDPS specificity is dictated by two hydrophobic binding pockets:[1]

-

P1 Pocket: High specificity. Accommodates the side chain of the first amino acid (intermediate former).

-

P2 Pocket: Lower specificity. Accommodates the second incoming aa-tRNA.[1]

-

Engineering Insight: Recent studies on Streptomyces CDPSs demonstrate that mutagenesis of residues lining P1 can shift product profiles from c(Trp-X) to c(Tyr-X), allowing for rational design of c(Trp-Tyr) producers.

Pathway Visualization

The following diagram illustrates the tRNA-dependent hijacking mechanism specific to CDPSs.

Figure 1: The CDPS catalytic cycle utilizing hijacked aminoacyl-tRNAs to synthesize Cyclo(L-Trp-L-Tyr).

Part 2: Experimental Workflow

This section outlines a self-validating protocol for the production and isolation of Cyclo(L-Trp-L-Tyr) using a heterologous expression system (e.g., E. coli or S. coelicolor M1152).

Strain Construction & Fermentation

Objective: Overexpression of a specific CDPS (e.g., from Streptomyces sp. identified by Liu et al.) in a clean host.

| Parameter | Specification | Rationale |

| Vector | pET28a (+) or pSET152 | pET for E. coli (high yield); pSET152 for Streptomyces (integrative, stable). |

| Promoter | T7 (E. coli) or ermE* (Streptomyces) | Constitutive high-level expression is required as DKP yields are naturally low. |

| Host | E. coli BL21(DE3) | Deficient in proteases; high availability of tRNA pools. |

| Media | TB (Terrific Broth) | Higher phosphate buffer and glycerol source sustain longer induction phases than LB. |

| Induction | 0.1 mM IPTG at 16°C | Low temperature prevents inclusion bodies, critical for proper folding of CDPS. |

Protocol:

-

Transform E. coli BL21(DE3) with the CDPS-containing plasmid.

-

Inoculate 10 mL overnight culture into 1 L TB medium supplemented with kanamycin (50 µg/mL).

-

Incubate at 37°C until OD600 reaches 0.6–0.8.

-

Cool to 16°C and induce with 0.1 mM IPTG.

-

Ferment for 20–24 hours. Note: Longer fermentation allows for accumulation of the stable DKP product.

Extraction and Purification[2]

DKPs are moderately amphiphilic. The standard protocol utilizes ethyl acetate (EtOAc), but pH control is critical to prevent ring opening.

Step-by-Step Methodology:

-

Clarification: Centrifuge culture broth (10,000 x g, 15 min) to remove cells. CDPS products are secreted into the supernatant.

-

Adsorption (Optional but Recommended): Pass supernatant through an XAD-16 resin column. Wash with water, then elute with 100% Methanol. Evaporate methanol to dryness.

-

Liquid-Liquid Extraction:

-

Resuspend residue in water.

-

Extract 3x with equal volumes of Ethyl Acetate.

-

Critical Check: Do not acidify below pH 6.0, as this may hydrolyze the DKP ring.

-

-

Concentration: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Semi-preparative RP-HPLC (C18 column).

-

Gradient: 10% to 80% Acetonitrile in H₂O (+0.1% Formic Acid) over 30 mins.

-

Monitor: UV at 210 nm (peptide bond) and 280 nm (Trp/Tyr aromatics).

-

Analytical Validation

Trustworthiness in DKP research relies on distinguishing the cyclic dipeptide from its linear dipeptide isomer or degradation products.

| Method | Diagnostic Feature | Expectation for Cyclo(Trp-Tyr) |

| LC-MS/MS | Fragmentation Pattern | Precursor [M+H]⁺ ~376.16. Key Fragment: Loss of CO (28 Da) or formation of iminium ions specific to DKP ring cleavage. |

| 1H NMR | Alpha-proton signals | DKP alpha-protons appear upfield (approx 3.5–4.5 ppm) compared to linear peptides due to ring shielding. |

| Deuterium Exchange | Amide Protons | Slow exchange of amide protons in D2O indicates rigid H-bonding in the DKP ring. |

Part 3: Engineering & Optimization Logic

To maximize Cyclo(L-Trp-L-Tyr) production, one must address the "bottleneck" of tRNA availability and enzyme promiscuity.

Pathway Engineering Diagram

The following Graphviz diagram details the logic flow for optimizing the strain.

Figure 2: Strategic workflow for metabolic engineering of Streptomyces to enhance DKP yield.

Troubleshooting Common Issues

-

Low Yield: Often caused by competition with the ribosome for aa-tRNAs.

-

Solution: Overexpress the cognate aminoacyl-tRNA synthetases (TrpRS, TyrRS) to ensure the tRNA pool is fully charged.

-

-

Mixed Products: CDPSs are promiscuous.

-

Solution: Perform site-directed mutagenesis on the P1 pocket (e.g., residues corresponding to Leu200 or Phe186 in model CDPSs) to sterically exclude smaller amino acids like Ala or Gly.

-

References

-

Gondry, M., et al. (2009).[2] Cyclodipeptide synthases are a family of tRNA-dependent peptide bond-forming enzymes.[1][2] Nature Chemical Biology. Link

-

Belin, P., et al. (2012).[2] The nonribosomal synthesis of diketopiperazines in tRNA-dependent cyclodipeptide synthases. Natural Product Reports. Link

-

Liu, J., Yu, H., & Li, S. M. (2018).[2] Expanding tryptophan-containing cyclodipeptide synthase spectrum by identification of nine members from Streptomyces strains. Applied Microbiology and Biotechnology. Link

-

Mishra, A. K., et al. (2017).[2][3] Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules. Link

-

Canu, N., et al. (2020). Diversity and biotechnological potential of cyclodipeptide synthases. Advanced Botanical Research. Link

Sources

Spectroscopic characterization of Cyclo(-Trp-Tyr) using NMR and mass spectrometry

Executive Summary

Cyclo(-Trp-Tyr) is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) family, formed by the head-to-tail condensation of L-Tryptophan and L-Tyrosine.[1] This molecular scaffold is chemically distinct from its linear counterparts due to the rigid six-membered DKP ring, which confers metabolic stability and unique conformational properties.

This technical guide details the structural elucidation of Cyclo(-Trp-Tyr) using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. It provides self-validating protocols designed to distinguish the cyclic core from linear dipeptides and degradation products.

Molecular Architecture & Theoretical Basis[2]

The core of Cyclo(-Trp-Tyr) is the 2,5-diketopiperazine ring. Unlike linear peptides, this structure lacks charged N- and C-termini, resulting in significantly different solubility and ionization behaviors.

-

Molecular Formula:

-

Exact Mass (Monoisotopic): 349.1426 Da

-

Structural Features:

-

Rigid Core: The heterocyclic system restricts rotation, often forcing the side chains (Indole and Phenol) into specific spatial arrangements.

-

-

-

High-Resolution Mass Spectrometry (HRMS) Strategy

Mass spectrometry provides the first line of evidence for the cyclic nature of the compound. The absence of water loss (18 Da) typically seen in linear peptide fragmentation, combined with the Retro-Diels-Alder (RDA) cleavage of the DKP ring, constitutes a diagnostic fingerprint.

Experimental Protocol: ESI-QTOF Analysis

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Solvent: 50:50 Acetonitrile/Water + 0.1% Formic Acid.

-

Direct Infusion: Flow rate 5

L/min to ensure steady signal for MS/MS acquisition.

Fragmentation Logic & Pathway

The fragmentation of protonated Cyclo(-Trp-Tyr) (

Key Diagnostic Ions:

-

Precursor: m/z 350.15 (

). -

Loss of CO: m/z 322.15 (Contraction of DKP ring).

-

Trp Immonium: m/z 159.09 (Indole methylene cation).

-

Tyr Immonium: m/z 136.07 (Phenol methylene cation).

Visualization: MS/MS Fragmentation Pathway

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Cyclo(-Trp-Tyr), highlighting the characteristic loss of Carbon Monoxide and formation of residue-specific immonium ions.

NMR Spectroscopy: The Structural Fingerprint

NMR is required to confirm the cyclic connectivity and stereochemistry. The symmetry of the DKP ring and the distinct chemical shifts of the amide protons in DMSO-d6 are the primary validation markers.

Experimental Protocol

-

Solvent: DMSO-d6 (Essential to prevent exchange of Amide NH and Hydroxyl protons).

-

Field Strength:

500 MHz recommended for resolution of aromatic multiplets. -

Temperature: 298 K.[2]

-

Pulse Sequences:

Representative Chemical Shift Data (DMSO-d6)

Note: Values are representative of L,L-DKP systems containing Trp/Tyr. Exact shifts may vary slightly based on concentration and temperature.

| Position | Residue | Multiplicity | Assignment Logic | ||

| DKP Core | |||||

| NH | Trp/Tyr | 7.80 - 8.10 | s (br) | - | Distinctive DKP Amide |

| Trp | 4.05 - 4.20 | m | 55.0 - 56.5 | Shielded by aromatic ring | |

| Tyr | 3.90 - 4.10 | m | 55.0 - 56.5 | Shielded by aromatic ring | |

| C=O | Trp/Tyr | - | - | 167.0 - 169.0 | Amide Carbonyls |

| Side Chains | |||||

| Trp | 3.10 - 3.40 | m | 28.0 - 30.0 | Diastereotopic protons | |

| Tyr | 2.60 - 2.90 | m | 36.0 - 38.0 | Diastereotopic protons | |

| Indole NH | Trp | 10.80 - 10.90 | s | - | Characteristic Indole NH |

| Indole C2 | Trp | 7.15 | d | 123.0 | |

| Phenol OH | Tyr | 9.20 | s | - | Labile proton (visible in DMSO) |

| Aromatic | Tyr | 6.60 / 7.00 | d (AA'BB') | 115.0 / 130.0 | Ortho/Meta coupling |

Structural Connectivity Workflow

The following diagram illustrates how 2D NMR correlations are used to "walk" through the structure, linking the spin systems of the two amino acids via the DKP carbonyls.

Figure 2: NMR connectivity map. The critical step is establishing the HMBC correlation from the Amide NH of one residue to the Carbonyl of the neighbor, closing the ring.

Validation & Quality Control

To ensure the data represents the cyclic dipeptide and not a linear isomer or mixture:

-

Ninhydrin Test (Negative): Unlike linear peptides, DKPs lack a free N-terminal amine and will not react strongly with ninhydrin (or will show a distinct color change compared to the linear form).

-

NOESY Analysis: Look for NOE cross-peaks between the

of Trp and the -

Chirality Check: If available, use Marfey's analysis (acid hydrolysis followed by derivatization with FDAA) to confirm the L-L configuration if stereochemistry is .

References

-

PubChem. (n.d.). Cyclo(L-Pro-L-Tyr) Compound Summary. National Library of Medicine. Retrieved from [Link]

- Furtado, N. A., et al. (2005). Diketopiperazines produced by an Aspergillus fumigatus Brazilian strain. Journal of the Brazilian Chemical Society. (Contextual reference for DKP NMR shifts).

- Stark, T., & Hofmann, T. (2005). Structures, sensory activity, and dose/response functions of 2,5-diketopiperazines in roasted cocoa nibs. Journal of Agricultural and Food Chemistry.

-

Nishanth Kumar, S., et al. (2013).[3][6] Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp.[6]. National Institutes of Health. Retrieved from [Link]

-

Wang, Y., et al. (2022).[7] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. PMC. Retrieved from [Link]

Sources

- 1. Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Self-Assembly of Homo- and Hetero-Chiral Cyclodipeptides into Supramolecular Polymers towards Antimicrobial Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclodepsipeptides: Isolation from Endophytic Fungi of Sarcophyton ehrenbergi and Verification of Their Larvicidal Activity via In-Vitro and In-Silico Studies [mdpi.com]

Thermal stability and degradation profile of Cyclo(-Trp-Tyr)

Technical Guide: Thermal Stability and Degradation Profile of Cyclo(-Trp-Tyr)

Executive Summary

Cyclo(-Trp-Tyr) is a cyclic dipeptide (2,5-diketopiperazine or DKP) derived from the condensation of Tryptophan and Tyrosine. Unlike linear peptides, the DKP core confers exceptional conformational rigidity and resistance to enzymatic proteolysis. However, the presence of electron-rich aromatic side chains (Indole from Trp, Phenol from Tyr) introduces specific vulnerabilities to oxidative and thermal stress. This guide details the thermal behavior, degradation kinetics, and analytical protocols required to characterize this molecule for pharmaceutical and material science applications.

Physicochemical Architecture

The stability of Cyclo(-Trp-Tyr) is governed by two competing structural forces:

-

The DKP Core (Stabilizing): The six-membered heterocyclic ring forms a rigid, planar, or slightly boat-shaped scaffold. This structure lacks a free N-terminal amine or C-terminal carboxyl group, significantly reducing zwitterionic character and increasing lipophilicity compared to its linear precursor.

-

Aromatic Side Chains (Reactive):

-

Tryptophan (Indole): Highly susceptible to oxidative radical attack and photo-oxidation.

-

Tyrosine (Phenol): Prone to radical dimerization (dityrosine formation) and oxidation to quinones.

-

Theoretical Stability Metrics:

-

Melting Point: Typically high (>250°C), often accompanied by simultaneous decomposition.

-

Solubility: Low in water due to intermolecular

stacking (often forming nanotubes); soluble in DMSO, HFIP.

Thermal Stability Profile (Solid State)

Thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveals that Cyclo(-Trp-Tyr) exhibits a degradation profile distinct from linear peptides.

Thermal Decomposition Events

-

Phase I: Dehydration (<120°C): Loss of surface-adsorbed water or channel water if the peptide has self-assembled into nanotubular structures.

-

Phase II: Melting/Onset of Decomposition (260°C – 300°C): Unlike linear peptides which may melt lower, the DKP ring stabilizes the lattice. The onset of degradation typically involves the cleavage of side chains before the rupture of the DKP ring.

-

Phase III: Charring (>400°C): Complete oxidative breakdown of the carbon skeleton.

Critical Insight: The "melting point" for Cyclo(-Trp-Tyr) is often a decomposition point. Researchers should not expect a reversible melting endotherm in DSC unless run at very high scan rates under inert atmosphere.

Degradation Mechanisms & Kinetics

The degradation of Cyclo(-Trp-Tyr) follows three primary pathways. Understanding these is vital for formulation stability.

Hydrolytic Ring Opening (Acid/Base Catalyzed)

While the amide bonds in the DKP ring are cis-conformed and sterically hindered, they are susceptible to hydrolysis under extreme pH.

-

Mechanism: Nucleophilic attack at the carbonyl carbon.

-

Product: Linear dipeptides (H-Trp-Tyr-OH or H-Tyr-Trp-OH).

-

Kinetics: Pseudo-first-order. The reaction is significantly slower than linear peptide hydrolysis due to ring strain energy barriers.

Oxidative Degradation (Radical Mediated)

This is the primary failure mode in solution.

-

Trp Oxidation: The indole moiety oxidizes to N-formylkynurenine (NFK) and Kynurenine upon exposure to reactive oxygen species (ROS) or UV light.

-

Tyr Oxidation: Formation of 3,4-dihydroxyphenylalanine (DOPA) analogs or dimerization to Bi-Tyrosine crosslinks.

Thermal Epimerization (Racemization)

At temperatures >200°C, or under strong basic conditions, the chiral centers (

-

Cyclo(L-Trp-L-Tyr)

Cyclo(D-Trp-L-Tyr).

Visualization of Degradation Pathways

The following diagram illustrates the cascade of degradation from the parent DKP molecule.

Figure 1: Primary degradation pathways of Cyclo(-Trp-Tyr) encompassing hydrolysis, oxidation, and racemization.

Analytical Methodologies

To validate the stability profile, the following self-validating protocols are recommended.

Quantitative Stability Profiling (HPLC-UV-MS)

Objective: Separate parent DKP from linear degradants and oxidized species.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection:

-

UV @ 280 nm (Trp/Tyr absorption).

-

MS (ESI+): Monitor m/z 378.15 (Parent [M+H]+).

-

Note: Linear dipeptides will have m/z 396.16 ([M+H]+, +18 Da water).

-

Thermal Stress Testing (TGA/DSC)

Objective: Determine solid-state decomposition limits.

-

Sample Prep: Dry 2-5 mg of peptide in a vacuum oven at 40°C for 4 hours to remove surface moisture.

-

TGA Protocol:

-

Instrument: TA Instruments Q500 or equivalent.

-

Pan: Platinum or Ceramic.

-

Ramp: 10°C/min from 30°C to 600°C.

-

Purge: Nitrogen (40 mL/min) to observe pure thermal decomp; Air to observe oxidative combustion.

-

-

DSC Protocol:

-

Pan: Hermetically sealed Aluminum pan with a pinhole (to allow gas escape without pan deformation).

-

Ramp: 10°C/min to 300°C.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for forced degradation studies.

Summary of Quantitative Data (Reference Values)

| Parameter | Value / Range | Notes |

| Molecular Weight | 377.4 g/mol | Monoisotopic mass |

| Decomposition Onset ( | ~260°C - 280°C | Dependent on crystal habit and hydration |

| LogP (Predicted) | ~1.5 - 2.0 | More lipophilic than linear Trp-Tyr |

| Major Oxidative Product | +16 Da, +32 Da | Hydroxylation of Indole/Phenol rings |

| Hydrolysis Product | +18 Da | Linear Trp-Tyr or Tyr-Trp |

References

-

Thermal Degradation of Cyclodextrins and Cyclic Peptides. Source: ResearchGate. URL:[Link]

-

Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes. Source: PubMed / National Institutes of Health (NIH). URL:[Link]

-

Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Source: MDPI. URL:[Link]

-

Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation. Source: PubMed. URL:[Link]

-

Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides. Source: Journal of Agricultural and Food Chemistry (ACS). URL:[Link]

An In-Depth Technical Guide to the In Silico Prediction of Cyclo(-Trp-Tyr) Bioactivity and Molecular Targets

This guide provides a comprehensive, technically-focused framework for the in silico evaluation of the cyclic dipeptide Cyclo(-Trp-Tyr). It is intended for researchers, scientists, and drug development professionals who are leveraging computational tools to accelerate the discovery and characterization of bioactive compounds. Here, we move beyond a mere recitation of protocols to offer a strategic, field-proven workflow that emphasizes the rationale behind each methodological choice, ensuring a self-validating and robust predictive process.

Introduction: The Therapeutic Potential of Cyclo(-Trp-Tyr)

Cyclo(-Trp-Tyr) is a cyclic dipeptide composed of tryptophan and tyrosine, which has garnered significant scientific interest due to its diverse bioactive properties. Its rigid, cyclic structure confers greater stability compared to linear peptides, making it an attractive candidate for therapeutic development.[1] Pre-existing research suggests a range of potential benefits, including antioxidant, neuroprotective, anti-inflammatory, and anticancer activities.[1][2] Notably, its ability to cross the blood-brain barrier opens avenues for its application in neuropharmacology.[2] Furthermore, studies on similar cyclic dipeptides have indicated potential roles in inhibiting bacterial quorum sensing, suggesting a possible application in antimicrobial strategies.[3][4]

Given this promising, albeit broad, bioactivity profile, a systematic in silico approach is warranted to elucidate its specific molecular targets and mechanisms of action. This guide will delineate a multi-faceted computational workflow designed to refine our understanding of Cyclo(-Trp-Tyr)'s therapeutic potential.

A Strategic In Silico Workflow for Characterizing Cyclo(-Trp-Tyr)

Our approach is a sequential and iterative process that begins with broad, predictive assessments and progressively narrows the focus to specific, high-probability molecular interactions. This workflow is designed to maximize the utility of computational resources while generating actionable, experimentally verifiable hypotheses.

Caption: A hypothetical pharmacophore model of Cyclo(-Trp-Tyr).

Target Prediction Databases

These databases leverage the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar targets.

Experimental Protocol:

-

Database Submission: Submit the SMILES string of Cyclo(-Trp-Tyr) to target prediction web servers such as SwissTargetPrediction or 3DSTarPred. [5][6]2. Target List Retrieval: These servers will return a ranked list of potential protein targets based on the similarity of Cyclo(-Trp-Tyr) to known ligands in their databases.

-

Target Consolidation: Combine the results from reverse pharmacophore screening and target prediction databases. Cross-reference the identified targets and prioritize those that appear in multiple searches or are biologically relevant to the known activities of Cyclo(-Trp-Tyr) (e.g., kinases for anticancer activity, inflammatory mediators).

Rationale: This approach complements pharmacophore screening by leveraging vast amounts of curated bioactivity data. It provides a data-driven hypothesis of potential targets, which can then be validated through more rigorous computational methods.

Phase 3: Interaction Analysis - How Does Cyclo(-Trp-Tyr) Bind to its Putative Targets?

This phase involves a more detailed, structure-based investigation of the interactions between Cyclo(-Trp-Tyr) and the high-priority targets identified in Phase 2.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.

Experimental Protocol:

-

Protein Preparation: Download the 3D structure of the target protein from the Protein Data Bank (PDB). [7]Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools.

-

Ligand Preparation: Prepare the energy-minimized 3D structure of Cyclo(-Trp-Tyr) in the appropriate file format (e.g., PDBQT for AutoDock Vina).

-

Docking Simulation: Use a docking program like AutoDock Vina to dock Cyclo(-Trp-Tyr) into the predicted binding site of the target protein. [4]4. Pose Analysis: Analyze the resulting docking poses and their corresponding binding affinities (usually in kcal/mol). Visualize the interactions using software like PyMOL or Chimera to identify key interacting residues. [8][9] Rationale: Molecular docking provides a static snapshot of the most likely binding mode of Cyclo(-Trp-Tyr) to its target. A lower binding affinity score suggests a more favorable interaction. The visualization of the binding pose is critical for understanding the specific amino acid residues involved in the interaction, which can inform future lead optimization efforts.

Table 1: Hypothetical Molecular Docking Results for Cyclo(-Trp-Tyr) against Prioritized Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Mitogen-activated protein kinase 14 (p38α) | 3S3I | -8.5 | MET109, GLY110, LYS53 |

| Tumor necrosis factor-alpha (TNF-α) | 2AZ5 | -7.9 | TYR119, GLY121, LEU120 |

| Quorum sensing receptor LasR | 2UV0 | -9.1 | TRP60, TYR56, SER129 |

Molecular Dynamics (MD) Simulation

While docking provides a static picture, MD simulations introduce flexibility and solvent effects, offering a more dynamic and realistic view of the protein-ligand complex over time.

Experimental Protocol:

-

System Setup: Take the best-ranked docking pose of the Cyclo(-Trp-Tyr)-protein complex and place it in a simulated box of water molecules and ions to mimic physiological conditions.

-

Simulation: Run an MD simulation for a sufficient duration (e.g., 100 nanoseconds) using software like GROMACS. [10]This involves solving Newton's equations of motion for all atoms in the system.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein, and the root-mean-square fluctuation (RMSF) of the protein residues.

Rationale: MD simulations validate the stability of the docking pose. If the ligand remains stably bound within the active site throughout the simulation, it increases confidence in the predicted binding mode. Fluctuations in the RMSD may indicate an unstable interaction.

Phase 4: Bioactivity Modeling - Can We Predict the Activity of Novel Analogs?

The final phase leverages the insights gained from the previous stages to build predictive models that can guide the design of new, more potent analogs of Cyclo(-Trp-Tyr).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

Experimental Protocol:

-

Data Collection: Compile a dataset of cyclic dipeptides with known bioactivity against a specific target of interest (e.g., p38α kinase).

-

Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., topological, electronic, steric) using software like RDKit in Python. [11]3. Model Building: Use machine learning algorithms (e.g., multiple linear regression, random forest, support vector machines) to build a model that predicts bioactivity based on the calculated descriptors. [12]4. Model Validation: Rigorously validate the model using internal (cross-validation) and external test sets to ensure its predictive power.

Rationale: A validated QSAR model can be used to predict the bioactivity of novel, untested analogs of Cyclo(-Trp-Tyr), thereby prioritizing the synthesis and experimental testing of the most promising candidates.

Caption: A typical workflow for developing a QSAR model.

Conclusion

The in silico workflow detailed in this guide provides a robust and systematic approach to elucidating the bioactivity and molecular targets of Cyclo(-Trp-Tyr). By integrating a range of computational techniques, from broad-based predictions to detailed atomic-level simulations, researchers can generate high-quality, experimentally verifiable hypotheses. This strategy not only accelerates the pace of drug discovery but also provides a deeper mechanistic understanding of how promising natural products like Cyclo(-Trp-Tyr) exert their therapeutic effects. The ultimate goal of this in silico cascade is to de-risk and guide subsequent experimental validation, ensuring that laboratory resources are focused on the most promising avenues of research.

References

-

Chem-Impex. Cyclo(-L-Trp-L-Tyr). Available from: [Link]

-

Liwei Peptide. Cyclo(Trp-Tyr). Available from: [Link]

-

Karanam, G., & Arumugam, M. K. (2022). Potential anticancer effects of cyclo(-Pro-Tyr) against N-diethyl nitrosamine induced hepatocellular carcinoma in mouse through PI3K/AKT signaling. Environmental Toxicology, 37(1), 256–269. Available from: [Link]

-

Sun, Y., et al. (2022). Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides. Marine Drugs, 20(2), 85. Available from: [Link]

-

National Center for Biotechnology Information. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides. Available from: [Link]

-

Schaller D.; et al. (2020). Pharmacophore modeling approaches based on the available data. International Journal of Molecular Sciences, 21(23), 9033. Available from: [Link]

-

Karpińska, J., & Sokół, A. (2022). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Journal of Chemical Theory and Computation, 18(7), 4447–4461. Available from: [Link]

-

Eagon, S. Vina Docking Tutorial. California Polytechnic State University. Available from: [Link]

-

EMBL-EBI. ChEMBL. Available from: [Link]

-

Swiss Institute of Bioinformatics. SwissTargetPrediction. Available from: [Link]

-

Wang, X., et al. (2022). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling, 62(22), 5559–5567. Available from: [Link]

-

The Scripps Research Institute. AutoDock Vina. Available from: [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available from: [Link]

-

Institute of Molecular and Translational Medicine, Palacky University. Introduction to QSAR modeling based on RDKit and Python. Available from: [Link]

-

Schrödinger, LLC. PyMOL. Available from: [Link]

-

Neovarsity. (2025). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. Available from: [Link]

-

Li, H., et al. (2008). PDTD: a web-accessible protein database for drug target identification. BMC Bioinformatics, 9, 105. Available from: [Link]

-

GROMACS. User documentation. Available from: [Link]

-

University of California, Santa Barbara. Tutorial: Molecular Visualization of Protein-Drug Interactions. Available from: [Link]

-

RCSB PDB. Homepage. Available from: [Link]

-

Chemistry LibreTexts. (2022). 3.3: Public Chemical Databases. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. casfaculty.fiu.edu [casfaculty.fiu.edu]

- 4. eagonlab.github.io [eagonlab.github.io]

- 5. SwissTargetPrediction [swisstargetprediction.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rcsb.org [rcsb.org]

- 8. youtube.com [youtube.com]

- 9. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]

- 10. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 11. QSAR modeling software and virtual screening [qsar4u.com]

- 12. neovarsity.org [neovarsity.org]

Technical Monograph: Antioxidant Mechanics & Applications of Cyclo(-Trp-Tyr)

The following technical guide is structured to provide an authoritative, mechanism-first analysis of Cyclo(-Trp-Tyr), designed for researchers in medicinal chemistry and drug development.

Executive Summary

Cyclo(-Trp-Tyr) (c-WY) represents a high-value target in the class of 2,5-diketopiperazines (DKPs). Unlike linear dipeptides, the cyclic structure of c-WY confers resistance to enzymatic degradation by exopeptidases, significantly enhancing its bioavailability. Its therapeutic potential is derived from a unique "dual-pharmacophore" architecture: the synergy between the electron-rich indole ring of Tryptophan (Trp) and the phenolic hydroxyl group of Tyrosine (Tyr). This guide details the physicochemical basis of its radical scavenging activity, optimized synthesis protocols, and standardized assay methodologies.

Structural & Mechanistic Basis

The antioxidant potency of Cyclo(-Trp-Tyr) is not merely additive but synergistic. The rigid DKP scaffold holds the side chains in a specific spatial orientation that facilitates intramolecular electron transfer.

The Dual-Pathway Mechanism

The molecule operates primarily through two chemical pathways to neutralize Reactive Oxygen Species (ROS):

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group of Tyr donates a hydrogen atom to free radicals (

), forming a phenoxy radical. -

Single Electron Transfer (SET): The electron-rich indole moiety of Trp acts as an electron donor, stabilizing the resulting radical species.

Intramolecular Stabilization

A critical advantage of c-WY over linear Trp-Tyr is the proximity of the indole and phenol rings. Upon oxidation of the Tyr residue, the resulting phenoxy radical is stabilized by the indole ring via

Figure 1: Mechanism of Radical Scavenging by Cyclo(-Trp-Tyr). The diagram illustrates the stepwise neutralization of ROS and the internal stabilization of the radical intermediate.

Sourcing & Synthesis Protocols

While c-WY can be isolated from fermentation broths of Streptomyces sp. or Aspergillus sp. (often as a minor metabolite alongside other DKPs), chemical synthesis remains the gold standard for obtaining high-purity (>98%) compounds for pharmaceutical assays.

Optimized Solid-Phase Synthesis (SPPS)

The following protocol utilizes Fmoc chemistry on 2-Chlorotrityl chloride resin to prevent racemization and ensure efficient cyclization.

Reagents:

-

Resin: 2-Chlorotrityl chloride resin (Loading: 0.6 mmol/g)

-

Amino Acids: Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Trp(Boc)-OH

-

Coupling: HBTU / DIPEA in DMF

-

Cleavage: 1% TFA in DCM (retains side-chain protecting groups)

Step-by-Step Protocol:

-

Resin Loading: Swell resin in DCM. Add Fmoc-L-Tyr(tBu)-OH (2 eq) and DIPEA (4 eq). Agitate for 2 hours. Cap unreacted sites with MeOH.

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

min). -

Coupling: Add Fmoc-L-Trp(Boc)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq). Agitate for 1 hour. Confirm coupling via Kaiser test.

-

Final Deprotection: Remove N-terminal Fmoc group.

-

Cleavage from Resin: Treat with 1% TFA/DCM. Critical: Do not use 95% TFA yet; we need the linear dipeptide ester/acid with side-chain protection intact if performing solution-phase cyclization, or fully deprotected if using on-resin cyclization strategies. Preferred: Cleave linear peptide, then cyclize.

-

Cyclization: Dissolve linear dipeptide in DMF. Add PyBOP (3 eq) and DIPEA (5 eq). Stir for 24h.

-

Purification: RP-HPLC (C18 column, Water/Acetonitrile gradient).

Figure 2: Workflow for the Solid-Phase Synthesis of Cyclo(-Trp-Tyr). Comparison of linear precursor generation and subsequent cyclization.

Analytical Characterization & Assay Methodologies

To validate the antioxidant activity of c-WY, generic food-science protocols must be adapted for peptide solubility and kinetics.

DPPH Radical Scavenging Assay (Peptide-Optimized)

Standard DPPH protocols often use methanol, which may cause peptide precipitation.

-

Solvent System: 50:50 Ethanol:Buffer (pH 7.4) or DMSO for stock solutions.

-

Protocol:

-

Prepare 0.1 mM DPPH solution in Ethanol.

-

Prepare c-WY serial dilutions (10 - 500 µg/mL).

-

Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

-

Incubate in dark for 30 minutes (peptides often show slower kinetics than BHT).

-

Measure absorbance at 517 nm.

-

Comparative Activity Profile

The following table synthesizes data ranges for c-WY relative to standard controls and other DKPs.

| Compound | Primary Mechanism | IC50 (DPPH) [Approx]* | Kinetic Profile |

| Cyclo(-Trp-Tyr) | HAT + SET + Stabilization | 40 - 90 µg/mL | Slow onset, sustained duration |

| Cyclo(-Pro-Tyr) | HAT (Phenol only) | 100 - 150 µg/mL | Moderate |

| Ascorbic Acid | HAT | 5 - 15 µg/mL | Rapid burst, unstable |

| BHT | HAT (Steric hindrance) | 20 - 50 µg/mL | Slow, stable |

*Note: IC50 values are solvent-dependent. The ranges above represent typical values in ethanolic systems.

Therapeutic & Industrial Applications

-

Bioavailability: The DKP ring mimics the beta-turn structure of proteins, allowing c-WY to cross the blood-brain barrier (BBB) more effectively than linear peptides.

-

Neuroprotection: Due to the high lipid solubility of the DKP core and the radical scavenging ability of Trp/Tyr, c-WY is investigated for mitigating oxidative stress in neurodegenerative models (Alzheimer's/Parkinson's).

-

Food Preservation: As a natural metabolite found in fermented foods (e.g., Kimchi, Miso), it serves as a "clean label" preservative, preventing lipid peroxidation in high-fat matrices.

References

-

Antioxidant Activity of Cyclic Dipeptides: Kim, Y., et al. (2017). "Proline-Based Cyclic Dipeptides from Korean Fermented Vegetable Kimchi."

-

Radical Scavenging Mechanisms: Platzer, M., et al. (2022). "Radical Scavenging Mechanisms of Phenolic Compounds: A QSPR Study."

-

Synthesis of Diketopiperazines: Borthwick, A.D. (2012).[1][2] "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products."

-

Structural Basis of Antioxidant Peptides: Zou, T.B., et al. (2016). "The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins."

-

Isolation from Streptomyces: Nishanth Kumar, S., et al. (2013). "Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide."

Sources

Navigating the Labyrinth: A Technical Guide to the Detection of Cyclo(-Trp-Tyr) in Complex Natural Product Extracts

Foreword: The Enigmatic Appeal of a Cyclic Dipeptide

In the vast and intricate world of natural products, cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a fascinating class of bioactive molecules.[1] Among these, Cyclo(-Trp-Tyr), a compact and rigid scaffold formed from the condensation of tryptophan and tyrosine, has garnered significant attention for its potential pharmacological activities.[2][3] Found in a diverse array of natural sources, from marine sponges to microorganisms, the detection and characterization of Cyclo(-Trp-Tyr) within a complex biological matrix present a formidable analytical challenge.[1][4][5] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical walkthrough of the core methodologies required to successfully isolate, identify, and characterize Cyclo(-Trp-Tyr) from intricate natural product extracts. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow from sample preparation to definitive structural elucidation.

I. The Genesis: Strategic Sample Preparation and Extraction

The journey to detecting Cyclo(-Trp-Tyr) begins with a meticulously planned extraction strategy. The choice of solvent and technique is paramount and is dictated by the physicochemical properties of Cyclo(-Trp-Tyr) and the nature of the source material. Given its moderately polar nature, a multi-step extraction protocol is often the most effective approach.

A. The Rationale of Solvent Selection

A gradient of solvents with increasing polarity is recommended to sequentially extract compounds based on their solubility. This approach not only enriches the target molecule in specific fractions but also minimizes the co-extraction of highly polar or non-polar interferences.

-

Initial Defatting: For lipid-rich samples, such as marine sponges, a pre-extraction with a non-polar solvent like hexane or dichloromethane is crucial. This step removes fats and oils that can interfere with subsequent chromatographic separation and ionization.

-

Targeted Extraction: Following defatting, a mid-polarity solvent such as ethyl acetate is an excellent choice for the initial extraction of Cyclo(-Trp-Tyr).

-

Exhaustive Extraction: To ensure the complete recovery of the target compound, a final extraction with a more polar solvent, such as methanol or a mixture of dichloromethane and methanol, is advisable.

B. The Mechanics of Extraction

-

Maceration: For solid samples, maceration with the chosen solvent system at room temperature, followed by filtration, is a simple and effective initial step.

-

Soxhlet Extraction: For a more exhaustive extraction, Soxhlet apparatus provides a continuous extraction process, ensuring a higher yield.

-

Ultrasonic-Assisted Extraction (UAE): The use of ultrasonication can significantly enhance extraction efficiency by disrupting cell walls and improving solvent penetration.

The resulting crude extracts are then concentrated under reduced pressure to yield fractions ready for preliminary analysis and further purification.

II. The Separation: High-Performance Liquid Chromatography (HPLC) Strategies

High-Performance Liquid Chromatography (HPLC) is the cornerstone of separating Cyclo(-Trp-Tyr) from the myriad of other compounds present in the crude extract. A well-developed HPLC method is critical for achieving the resolution necessary for accurate detection and quantification.

A. The Logic of Stationary and Mobile Phase Selection

-

Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the workhorse for separating moderately polar compounds like Cyclo(-Trp-Tyr). The non-polar nature of the C18 stationary phase allows for the retention of the target analyte, while the polar mobile phase facilitates its elution.

-

Mobile Phase: A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with a small amount of acid, such as 0.1% formic acid, to improve peak shape and ionization) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol). This gradient allows for the separation of compounds with a wide range of polarities.

B. Experimental Protocol: A Self-Validating HPLC Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes is a good starting point. The gradient should be optimized based on the complexity of the extract.

-

Flow Rate: 1.0 mL/min.

-

Detection: A photodiode array (PDA) or UV detector set at multiple wavelengths, including the characteristic absorbance maxima of the tryptophan and tyrosine chromophores (around 220 nm and 280 nm), provides initial evidence of the presence of Cyclo(-Trp-Tyr).

This protocol is self-validating in that the retention time of a suspected Cyclo(-Trp-Tyr) peak should be consistent across multiple runs and should be compared to a commercially available or synthesized standard if possible.

III. The Identification: The Power of Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for the sensitive and selective detection of Cyclo(-Trp-Tyr).[6][7][8] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of the target compound with high accuracy.

A. The Causality of Ionization and Detection

-

Ionization Source: Electrospray ionization (ESI) is the preferred method for ionizing moderately polar and thermally labile molecules like Cyclo(-Trp-Tyr). ESI generates protonated molecules ([M+H]+) in positive ion mode, which is the expected ion for this compound.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is highly recommended. These instruments provide accurate mass measurements, which are crucial for determining the elemental composition of the detected ion and differentiating it from other isobaric compounds.

B. Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides unequivocal structural information by fragmenting the parent ion and analyzing the resulting product ions.[9][10][11] The fragmentation pattern of Cyclo(-Trp-Tyr) is characteristic and can be used for its unambiguous identification.[1]

Experimental Workflow for Cyclo(-Trp-Tyr) Detection

Caption: A comprehensive workflow for the detection and characterization of Cyclo(-Trp-Tyr).

C. Expected Fragmentation Pattern

The fragmentation of the diketopiperazine ring typically involves cleavage of the amide bonds, leading to characteristic neutral losses. For Cyclo(-Trp-Tyr), expected fragment ions would correspond to the loss of the side chains of tryptophan and tyrosine.

| Precursor Ion (m/z) | Expected Fragment Ions (m/z) | Neutral Loss |

| [M+H]+ | [M+H - C9H8N]+ | Loss of indolemethyl radical |

| [M+H - C9H10O]+ | Loss of p-hydroxybenzyl radical | |

| Immonium ion of Tryptophan | ||

| Immonium ion of Tyrosine |

IV. The Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS/MS provides strong evidence for the presence of Cyclo(-Trp-Tyr), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its definitive structural elucidation.[12][13][14][15][16] NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

A. The Rationale of NMR Experiments

-

1H NMR: Provides information about the number and chemical environment of the protons in the molecule. The aromatic protons of the tryptophan and tyrosine residues will have characteristic chemical shifts.

-

13C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure.

-

B. Experimental Protocol: NMR Analysis

-

Sample Preparation: The purified Cyclo(-Trp-Tyr) sample (typically >1 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

Data Acquisition: A suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals and to confirm the cyclic dipeptide structure of Cyclo(-Trp-Tyr).

Logical Relationship in Analytical Techniques

Caption: The logical progression of analytical techniques for confident identification.

V. Conclusion: A Multi-faceted Approach for Unwavering Confidence

The successful detection of Cyclo(-Trp-Tyr) in complex natural product extracts is not reliant on a single technique but rather on a synergistic and logical application of multiple analytical methodologies. This guide has outlined a robust workflow, from strategic extraction to definitive structural elucidation by NMR. By understanding the causality behind each experimental choice and implementing self-validating protocols, researchers can navigate the intricate molecular landscape of natural products with confidence. The methodologies described herein are not merely a set of instructions but a framework for critical thinking and problem-solving in the exciting field of natural product discovery.

References

- García-Gómez, D., G-L. Bretones, P., O'Gorman, A., Feilding, A., & De la Fuente, J. A. (2016). Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry.

- Hill, R. A., & Sutherland, A. (2022). cyclic peptide natural products linked via the tryptophan side chain.

- Kusumoto, K., & Ohta, H. (2018). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Journal of the Science of Food and Agriculture, 98(12), 4647-4653.

- Li, P., et al. (2021).

- G. A. L. Berden, J. Oomens, (2022).

- Waters Corporation. (n.d.). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA.

- Plaza, A., & Gütschow, M. (2014). Cyclodepsipeptides from Marine Sponges: Natural Agents for Drug Research. Marine drugs, 12(3), 1289–1317.

- Ciaglia, N., & Urban, S. (2016). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Magnetic Resonance in Chemistry, 54(9), 743-750.

- Informative Science. (2022, September 8). Quickly Understand Tandem Mass Spectrometry (MS/MS) [Video]. YouTube.

- Davies, M. J., & Truscott, R. J. W. (2013). Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical anion. Photochemical & Photobiological Sciences, 12(8), 1435-1442.

- Kusumoto, K., & Ohta, H. (2018). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Food Science and Technology Research, 24(5), 841-848.

- Kaur, H., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 30(11), 2529.

- Al-Sayed, E., et al. (2018). Natural Cyclic Peptides as an Attractive Modality for Therapeutics: A Mini Review. Molecules, 23(8), 2049.

- Carroll, A. R., et al. (2012). Cyclodepsipeptides from Marine Sponges: Natural Agents for Drug Research. Marine Drugs, 10(4), 885-909.

- Mohimani, H., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Chemistry & Biology, 18(11), 1368-1380.

- Dobretsov, S., et al. (2025). Cyclic Dipeptides Produced by Marine Sponge-Associated Bacteria as Quorum Sensing Signals. Marine Biotechnology, 27(4), 485-495.

- K. B. Konstantinov, et al. (2021). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. International Journal of Molecular Sciences, 22(16), 8758.

- Gutsche, B., & Scheidig, A. (2000). Identification of Proline-Based Diketopiperazines in Roasted Coffee. Journal of Agricultural and Food Chemistry, 48(12), 6033-6037.

- ETH Zurich. (n.d.).

- Isidro-Llobet, A., & Álvarez, M. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Chemistry – A European Journal, 31(1), e202402834.

- Lee, J. H., & Kim, E. (2025). Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria.

- Singh, R., et al. (2021).

- Hypha Discovery. (n.d.).

- University of California, Davis. (n.d.). Lecture 16: Tandem MS.

- Fernandes, C., et al. (2021).

- Powers, R. (n.d.).

- The Hutton Group. (n.d.).

- Tabb, D. L., et al. (2003). Statistical Characterization of Ion Trap Tandem Mass Spectra from Doubly Charged Tryptic Peptides. Analytical Chemistry, 75(5), 1155–1163.

- Manoharan, K. P., et al. (2007). Triterpenoids from Eugenia grandis: structure elucidation by NMR spectroscopy. Magnetic Resonance in Chemistry, 45(3), 279-281.

Sources

- 1. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical anion - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

- 5. researchgate.net [researchgate.net]

- 6. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 11. Statistical Characterization of Ion Trap Tandem Mass Spectra from Doubly Charged Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. bionmr.unl.edu [bionmr.unl.edu]

- 16. Triterpenoids from Eugenia grandis: structure elucidation by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Cyclo(-Trp-Tyr)

<_ _>

Introduction: The Significance of Cyclo(-Trp-Tyr) in Modern Research

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a fascinating and biologically significant class of molecules. Their constrained cyclic structure imparts a higher degree of conformational rigidity and metabolic stability compared to their linear counterparts.[1][2] Among these, Cyclo(-Trp-Tyr), composed of tryptophan and tyrosine residues, has garnered considerable attention for its diverse pharmacological activities, including antioxidant, neuroprotective, and potential anticancer properties.[2][3][4] This inherent bioactivity makes it a valuable scaffold in drug discovery and a compelling target for chemical synthesis.[3]

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, provides a robust and efficient platform for the assembly of peptides.[5][6] This application note provides a detailed protocol for the solid-phase synthesis of Cyclo(-Trp-Tyr) utilizing the widely adopted Fmoc/tBu strategy.[7][8] We will delve into the rationale behind each step, offering insights into the critical parameters that ensure a successful synthesis, from resin selection to the final cyclization and purification.

Principle of the Synthesis

The synthesis of Cyclo(-Trp-Tyr) on a solid support follows a logical progression of well-defined chemical transformations. The core principle involves the sequential coupling of Fmoc-protected amino acids onto a solid support (resin), followed by on-resin cyclization, cleavage from the resin, and final purification. The Fmoc/tBu strategy is employed due to its milder reaction conditions compared to the Boc/Bzl strategy.[6]

The key stages of the synthesis are:

-

Resin Preparation and First Amino Acid Coupling: The synthesis begins with a suitable resin, which is swelled in an appropriate solvent. The first amino acid, Fmoc-Tyr(tBu)-OH, is then coupled to the resin.

-

Iterative Deprotection and Coupling: The N-terminal Fmoc protecting group is removed using a mild base, typically piperidine in DMF. The next amino acid, Fmoc-Trp(Boc)-OH, is then activated and coupled to the newly exposed amine.

-

On-Resin Cyclization: Following the assembly of the linear dipeptide on the resin, the N-terminal Fmoc group is removed. The free amine then attacks the C-terminal ester linkage to the resin, leading to the formation of the cyclic dipeptide and its concomitant cleavage from the solid support.

-

Purification and Characterization: The crude cyclic dipeptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. It is crucial to use high-quality reagents and solvents to ensure the success of the synthesis.

| Reagent | Grade | Supplier | Purpose |

| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Recommended | Solid support |

| Fmoc-Tyr(tBu)-OH | Peptide synthesis grade | Recommended | First amino acid |

| Fmoc-Trp(Boc)-OH | Peptide synthesis grade | Recommended | Second amino acid |

| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Recommended | Coupling reagent |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Recommended | Coupling additive |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Recommended | Base for coupling |

| Piperidine | Anhydrous | Recommended | Fmoc deprotection |

| Dichloromethane (DCM) | Anhydrous | Recommended | Solvent |

| N,N-Dimethylformamide (DMF) | Anhydrous | Recommended | Solvent |

| Methanol (MeOH) | Anhydrous | Recommended | Resin capping |

| Acetic Anhydride | ≥99% | Recommended | Resin capping |

| Trifluoroacetic acid (TFA) | Reagent grade | Recommended | Cleavage from resin (alternative) |

| Triisopropylsilane (TIS) | ≥98% | Recommended | Scavenger |

| Diethyl ether | Anhydrous | Recommended | Precipitation of product |

| Acetonitrile (ACN) | HPLC grade | Recommended | HPLC mobile phase |

| Water | HPLC grade | Recommended | HPLC mobile phase |

Experimental Protocol: Step-by-Step Synthesis of Cyclo(-Trp-Tyr)

This protocol is designed for a manual solid-phase synthesis. Appropriate adjustments can be made for automated synthesizers.

Resin Preparation and Loading of the First Amino Acid (Fmoc-Tyr(tBu)-OH)

The choice of resin is critical for the success of the synthesis. 2-Chlorotrityl chloride resin is recommended as it allows for the cleavage of the final product under mildly acidic conditions, which helps to minimize side reactions.

-

Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel equipped with a filter.

-

Amino Acid Activation: In a separate flask, dissolve Fmoc-Tyr(tBu)-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in anhydrous DCM (10 mL).

-